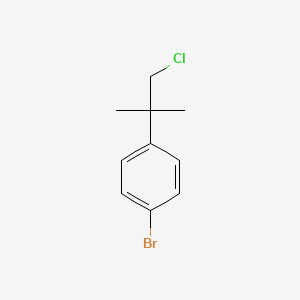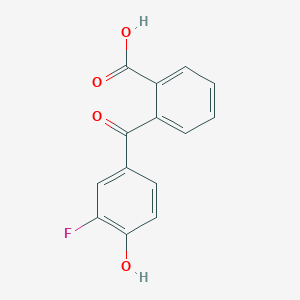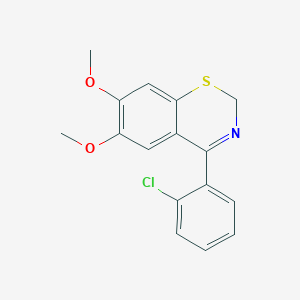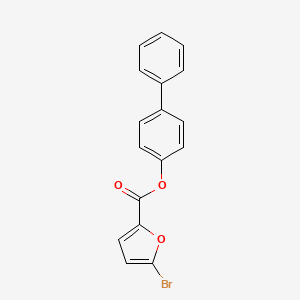![molecular formula C13H15Cl2NO4 B14358157 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid CAS No. 92021-68-6](/img/structure/B14358157.png)
2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an acetyloxy group, a bis(2-chloroethyl)amino group, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid.
Protection: The amino group is protected by methyl esterification to form methyl 4-aminobenzoate.
Addition of Bis(2-chloroethyl)amino Group: The protected intermediate undergoes a reaction with ethylene oxide to introduce the bis(2-chloroethyl)amino group, resulting in methyl 4-[bis(2-chloroethyl)amino]benzoate.
Acetylation: The final step involves acetylation of the hydroxyl group to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to a bis(2-hydroxyethyl)amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Bis(2-hydroxyethyl)amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid is used as a precursor in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of bis(2-chloroethyl)amino groups on biological systems, including their potential cytotoxicity and interactions with cellular components.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Mecanismo De Acción
The mechanism of action of 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylating activity is the basis for its potential use as an anticancer agent, as it can induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
4-[Bis(2-chloroethyl)amino]benzoic acid: Lacks the acetyloxy group but shares the bis(2-chloroethyl)amino and benzoic acid moieties.
2-Acetyloxybenzoic acid: Contains the acetyloxy and benzoic acid groups but lacks the bis(2-chloroethyl)amino group.
4-Aminobenzoic acid: The starting material for the synthesis, containing the amino and benzoic acid groups.
Uniqueness: 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetyloxy and bis(2-chloroethyl)amino groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
92021-68-6 |
|---|---|
Fórmula molecular |
C13H15Cl2NO4 |
Peso molecular |
320.16 g/mol |
Nombre IUPAC |
2-acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-9(17)20-12-8-10(2-3-11(12)13(18)19)16(6-4-14)7-5-15/h2-3,8H,4-7H2,1H3,(H,18,19) |
Clave InChI |
RDELGFDMMIFMNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)N(CCCl)CCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)


![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)


![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)


![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
